molecular formula C7H6BrClS B13274413 (3-Bromo-4-chlorophenyl)methanethiol

(3-Bromo-4-chlorophenyl)methanethiol

Cat. No.: B13274413
M. Wt: 237.55 g/mol
InChI Key: XBIKNJDKTWNVNB-UHFFFAOYSA-N
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Description

(3-Bromo-4-chlorophenyl)methanethiol is an organosulfur compound with the molecular formula C7H6BrClS It is characterized by the presence of a bromine atom at the third position, a chlorine atom at the fourth position, and a methanethiol group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Bromo-4-chlorophenyl)methanethiol typically involves the bromomethylation of thiols. One efficient method uses paraformaldehyde and hydrobromic acid (HBr) in acetic acid (AcOH) to achieve the bromomethylation of thiols . This method minimizes the generation of toxic byproducts and provides a high yield of the desired product.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the principles of bromomethylation and the use of efficient reagents like paraformaldehyde and HBr/AcOH can be scaled up for industrial applications.

Chemical Reactions Analysis

Types of Reactions

(3-Bromo-4-chlorophenyl)methanethiol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Nucleophilic Substitution: Products include substituted phenylmethanethiols.

    Oxidation: Products include disulfides.

    Reduction: Products include thiolates.

    Coupling: Products include biaryl compounds.

Scientific Research Applications

(3-Bromo-4-chlorophenyl)methanethiol has several scientific research applications:

Mechanism of Action

The mechanism of action of (3-Bromo-4-chlorophenyl)methanethiol involves its reactivity as a nucleophile and electrophile. The thiol group can participate in nucleophilic substitution reactions, while the bromine and chlorine atoms can act as leaving groups. The compound’s reactivity is influenced by the electron-withdrawing effects of the bromine and chlorine atoms, which enhance its electrophilicity .

Comparison with Similar Compounds

Similar Compounds

    (3-Bromo-4-chlorophenyl)methane: Lacks the thiol group, making it less reactive in nucleophilic substitution reactions.

    (3-Bromo-4-chlorophenyl)ethanethiol: Contains an ethyl group instead of a methyl group, which can affect its reactivity and steric properties.

    (3-Bromo-4-chlorophenyl)methanol: Contains a hydroxyl group instead of a thiol group, leading to different chemical properties and reactivity.

Uniqueness

(3-Bromo-4-chlorophenyl)methanethiol is unique due to the presence of both bromine and chlorine atoms on the phenyl ring, along with a thiol group. This combination of functional groups provides a versatile reactivity profile, making it valuable in various chemical transformations and applications .

Properties

Molecular Formula

C7H6BrClS

Molecular Weight

237.55 g/mol

IUPAC Name

(3-bromo-4-chlorophenyl)methanethiol

InChI

InChI=1S/C7H6BrClS/c8-6-3-5(4-10)1-2-7(6)9/h1-3,10H,4H2

InChI Key

XBIKNJDKTWNVNB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1CS)Br)Cl

Origin of Product

United States

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